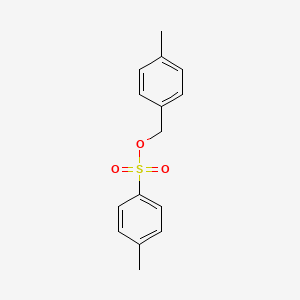

p-Methylbenzyl tosylate

Description

Historical Context and Significance in Organic Synthesis

The development and study of tosylates as leaving groups marked a significant advancement in the ability of chemists to control and understand reaction pathways. p-Methylbenzyl tosylate, in particular, has been utilized as a substrate in various synthetic transformations. Its synthesis is typically achieved by reacting p-methylbenzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270). sci-hub.se

The presence of the electron-donating methyl group at the para position of the benzene (B151609) ring enhances the reactivity of this compound in certain reactions compared to the unsubstituted benzyl (B1604629) tosylate. evitachem.com This electronic effect has been a subject of study, providing valuable insights into the influence of substituents on reaction rates and mechanisms. evitachem.com While often used to facilitate nucleophilic substitution, the reaction of p-methylbenzyl alcohol with tosyl chloride can sometimes lead to the formation of the corresponding chloride as a byproduct, a phenomenon influenced by the reaction conditions and the stability of the carbocation intermediate. mdpi.com

The p-methylbenzyl (MBn) group itself is also recognized as a protecting group for alcohols in multi-step organic synthesis. researchgate.net Its removal can be achieved under specific oxidative conditions, and its stability relative to other protecting groups like the p-methoxybenzyl (PMB) group allows for selective deprotection strategies. researchgate.net

Relevance as a Model Compound for Mechanistic Investigations

This compound has proven to be an invaluable tool for elucidating the intricacies of solvolysis reactions, which are substitution reactions where the solvent acts as the nucleophile. The study of its solvolysis in various solvents has provided deep insights into the continuum of reaction mechanisms, ranging from SN1 (unimolecular nucleophilic substitution) to SN2 (bimolecular nucleophilic substitution).

A significant body of research has focused on applying the Grunwald-Winstein equation to the solvolysis of this compound. oup.comoup.com This equation correlates the rate of solvolysis with the ionizing power and nucleophilicity of the solvent. Studies have shown that the solvolysis of this compound, a highly activated substrate, proceeds through a mechanism close to the SN1 end of the spectrum. oup.com This is indicated by a high sensitivity (m value close to unity) to the solvent's ionizing power. oup.comoup.com

However, simple correlations using the standard Grunwald-Winstein equation have sometimes proven unsatisfactory, leading to the development and application of more sophisticated models that account for the specific nature of benzylic substrates. oup.comoup.com For instance, the dispersion of correlation plots across different binary solvent mixtures suggests that factors beyond simple solvent ionizing power and nucleophilicity, such as specific solvation of the developing carbocation, play a crucial role. oup.comoup.com

The solvolysis of this compound has been compared with that of other substituted benzyl tosylates to build a comprehensive understanding of electronic and steric effects on reaction mechanisms. evitachem.comoup.com These investigations have helped to refine our understanding of transition state structures and the role of solvent in stabilizing charged intermediates. oup.com

Detailed kinetic studies have been performed to measure the rates of solvolysis of this compound in a variety of aqueous and non-aqueous solvents. oup.com The data from these studies are crucial for quantitative analysis using tools like the Grunwald-Winstein equation.

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound at 25.0 °C in Various Solvents This table is interactive. Users can sort the data by clicking on the column headers.

| Solvent (Abbreviation) | k x 105 (s-1) |

|---|---|

| 80% aq. Ethanol (80E) | 13.93 |

| 50% aq. Ethanol (50E) | 167.3 |

| 40% aq. Ethanol (40E) | 486.2 |

| 30% aq. Ethanol (30E) | 1480 |

| 97% aq. TFE (97T) | 26.65 |

| 80% aq. TFE (80T) | 100.9 |

| 70% aq. TFE (70T) | 203.2 |

| 50% aq. TFE (50T) | 682.0 |

| 40% aq. TFE (40T) | 1411 |

| 30% aq. TFE (30T) | 3381 |

| 90% aq. Acetone (B3395972) (90A) | 0.9452 |

| 80% aq. Acetone (80A) | 9.079 |

| 70% aq. Acetone (70A) | 33.10 |

| 60% aq. Acetone (60A) | 97.46 |

| 50% aq. Acetone (50A) | 288.6 |

| 40% aq. Acetone (40A) | 884.6 |

| 30% aq. Acetone (30A) | 2636 |

| 80% aq. Dioxane (80D) | 1.833 |

| 60% aq. Dioxane (60D) | 22.84 |

| 50% aq. Dioxane (50D) | 73.18 |

| 40% aq. Dioxane (40D) | 239.9 |

| Methanol (MeOH) | 1.944 |

| Ethanol (EtOH) | 0.4415 |

| 2,2,2-Trifluoroethanol (TFE) | 2.503 |

| 80% EtOH-20% TFE (80ET) | 1.346 |

| 60% EtOH-40% TFE (60ET) | 2.597 |

| 40% EtOH-60% TFE (40ET) | 4.908 |

| 20% EtOH-80% TFE (20ET) | 8.875 |

Data sourced from Fujio, M., et al. (1995). oup.com

Furthermore, studies on the reactivity of related compounds, such as 1-(4-methylphenyl)-2,2,2-trifluoroethyl tosylate, have provided deeper insights into the behavior of ion pair intermediates in solvolysis reactions. nih.gov These investigations help to quantify the rates of internal return, where the initially formed ion pair collapses back to the starting material, competing with its reaction with the solvent. nih.gov The comparison of kinetic isotope effects for the solvolysis of p-methylbenzyl chloride and its deuterated analogue has also contributed to the understanding of transition state structures and the degree of charge development during hydrolysis. cdnsciencepub.com

Structure

3D Structure

Propriétés

Numéro CAS |

4606-98-8 |

|---|---|

Formule moléculaire |

C15H16O3S |

Poids moléculaire |

276.4 g/mol |

Nom IUPAC |

(4-methylphenyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H16O3S/c1-12-3-7-14(8-4-12)11-18-19(16,17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

Clé InChI |

ZLSFBPRUKMWOJM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)C |

SMILES canonique |

CC1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)C |

Autres numéros CAS |

4606-98-8 |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Preparations

Conventional Synthesis from p-Methylbenzyl Alcohol

The standard method for preparing p-methylbenzyl tosylate involves the reaction of p-methylbenzyl alcohol with p-toluenesulfonyl chloride (TsCl). nih.govmasterorganicchemistry.com This reaction aims to convert the hydroxyl group (-OH) of the alcohol into a tosylate group (-OTs), which is an excellent leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.org The general transformation is facilitated by the presence of a base, which neutralizes the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com

The successful synthesis of this compound hinges on the meticulous optimization of reagents and reaction conditions to maximize the yield of the desired ester and minimize side reactions. Typically, p-toluenesulfonyl chloride is used as the tosylating agent due to its high reactivity compared to other tosylating agents like tosyl anhydride. nih.gov

The reaction is often performed at reduced temperatures, starting at 0 °C, to control the exothermic nature of the reaction and to suppress the formation of byproducts. nih.gov The purity of the p-toluenesulfonyl chloride is crucial; the presence of its hydrolysis product, p-toluenesulfonic acid, can lead to the formation of undesired tosylate salts rather than the intended ester. orgsyn.org

| Parameter | Condition | Purpose/Comment |

| Alcohol | p-Methylbenzyl alcohol | Starting material |

| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) | Provides the tosyl group |

| Base | Pyridine (B92270), Triethylamine (B128534) (TEA), DIEA | Neutralizes HCl byproduct nih.govcommonorganicchemistry.com |

| Solvent | Dichloromethane (B109758) (DCM), Chloroform, Acetone (B3395972) | Provides a medium for the reaction nih.govgoogle.com |

| Temperature | 0 °C to room temperature | Controlled to minimize byproduct formation nih.gov |

| Stoichiometry | Slight excess of TsCl and base | Ensures complete conversion of the alcohol |

Basic additives are essential components in the tosylation of alcohols. Their primary function is to scavenge the hydrogen chloride (HCl) produced as the reaction proceeds. masterorganicchemistry.com In the absence of a base, the accumulation of HCl can lead to acid-catalyzed side reactions, such as the dehydration of the alcohol or the formation of an alkyl chloride. Weak amine bases like pyridine and triethylamine are commonly employed for this purpose. nih.govmasterorganicchemistry.com Pyridine, for instance, reacts with the initially formed tosyl chloride-alcohol intermediate to form a pyridinium (B92312) salt, which is then susceptible to nucleophilic attack.

The choice of solvent can significantly impact the reaction's outcome. Aprotic solvents such as dichloromethane (CH₂Cl₂) are frequently used. nih.gov However, studies have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate nucleophilic substitution reactions. nih.gov This acceleration can inadvertently favor the formation of the chloride byproduct over the desired tosylate, particularly with reactive substrates like benzyl (B1604629) alcohols. In some cases, for less reactive systems or to achieve high yields of specific tosylates (e.g., nitrobenzyl tosylates), acetone in the presence of a specific base like dicyclohexylamine (B1670486) has been shown to be effective. google.com

Selective Preparations and Formation of Unintended Byproducts

A significant challenge in the synthesis of this compound is the competitive formation of p-methylbenzyl chloride. nih.gov This side reaction is a common issue in the tosylation of benzyl alcohols, especially those bearing electron-donating or electron-withdrawing substituents on the aromatic ring.

The competition between tosylation (the desired pathway) and chlorination (the side reaction) is dictated by the electronic nature of the benzyl alcohol substrate and the stability of potential intermediates. nih.gov The reaction of p-methylbenzyl alcohol with TsCl in the presence of a base can proceed via two main pathways.

Tosylation (SN2-like): The alcohol's oxygen atom attacks the sulfur atom of TsCl, and after deprotonation by the base, the tosylate ester is formed. This pathway generally preserves the stereochemistry at the carbon atom bearing the hydroxyl group. libretexts.orglibretexts.org

Chlorination (SN1-like): The intermediate formed from the alcohol and TsCl can be attacked by the chloride ion (present from TsCl or the HCl byproduct). This pathway is favored if a stable carbocation can be formed.

For p-methylbenzyl alcohol, the electron-donating nature of the para-methyl group stabilizes the benzylic carbocation. This stabilization makes the SN1-like pathway more favorable, leading to the formation of p-methylbenzyl chloride as a significant byproduct. nih.gov In one study, the reaction of p-methylbenzyl alcohol with TsCl resulted in a 34% yield of the corresponding chloride, highlighting the prevalence of this competing pathway. nih.gov

| Benzyl Alcohol Substituent | Major Product with TsCl | Yield of Chloride | Probable Reason |

| p-Methyl (electron-donating) | p-Methylbenzyl chloride | 34% | Stabilized benzylic cation nih.gov |

| p-Methoxy (electron-donating) | p-Methoxybenzyl chloride | 38% | Strongly stabilized benzylic cation nih.gov |

| None (Benzyl alcohol) | Benzyl tosylate | - (53% yield of tosylate) | Less stable cation, tosylation favored nih.gov |

| p-Nitro (electron-withdrawing) | p-Nitrobenzyl chloride | 87% (in DMF) | Complex electronic effects/solvent influence nih.gov |

The synthesis of substituted derivatives of this compound requires starting with the appropriately substituted p-methylbenzyl alcohol. The challenges observed with the parent compound, particularly the competition from chlorination, are also relevant for these derivatives. The electronic properties of the additional substituents will influence the stability of the benzylic carbocation and thus the product distribution.

For instance, synthesizing a derivative with an electron-withdrawing group (like a nitro group) on the same aromatic ring as the methyl group would present a complex scenario. While the methyl group is activating and promotes the chlorination pathway, the nitro group is deactivating. To favor the formation of the desired tosylate in such cases, reaction conditions must be carefully selected. Drawing from methodologies successful for other electron-deficient benzyl alcohols, a combination of a less nucleophilic base (like dicyclohexylamine) and a solvent like acetone might be employed to suppress the formation of the chloride byproduct and achieve a higher yield of the target tosylate derivative. google.com

Reactivity Profiles and Transformation Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the transformation pathways for p-methylbenzyl tosylate. As a primary benzylic substrate, it is an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions. The reaction involves the attack of a nucleophile on the electrophilic carbon atom bearing the tosylate group, leading to the displacement of the tosylate.

Nucleophilic substitution reactions at a chiral center can proceed with either retention or inversion of the stereochemical configuration. For this compound, being a primary substrate, the SN2 mechanism is the overwhelmingly favored pathway. A hallmark of the SN2 reaction is the backside attack of the nucleophile on the carbon atom bearing the leaving group. This backside attack leads to a Walden inversion, resulting in an inversion of the stereochemical configuration at the reaction center.

While this compound itself is not chiral, if a chiral center were introduced at the benzylic position (for example, by isotopic labeling), the SN2 reaction would be expected to proceed with complete inversion of configuration. This stereospecificity is a direct consequence of the concerted nature of the SN2 mechanism, where the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken.

The presence of a methyl group at the para position of the benzene (B151609) ring has a discernible electronic effect on the reactivity of the benzylic carbon. The methyl group is an electron-donating group through a combination of inductive and hyperconjugation effects. This electron-donating nature enriches the electron density of the aromatic ring and, by extension, stabilizes any developing positive charge on the benzylic carbon in the transition state.

In the context of an SN2 reaction, the transition state has some degree of carbocationic character, even though a discrete carbocation intermediate is not formed. The electron-donating para-methyl group helps to stabilize this partial positive charge, thereby lowering the activation energy of the reaction compared to unsubstituted benzyl (B1604629) tosylate. Consequently, this compound is more reactive towards nucleophiles than benzyl tosylate. This enhanced reactivity is a direct manifestation of the electronic influence of the para-methyl substituent.

Kinetic studies provide quantitative insights into the reactivity of this compound. The rate of nucleophilic substitution reactions is influenced by the nature of the nucleophile, the solvent, and the temperature. For solvolysis reactions, where the solvent acts as the nucleophile, first-order kinetics are typically observed.

The solvolysis of this compound has been investigated in a variety of solvents. The rate constants for these reactions demonstrate the influence of both the solvent's nucleophilicity and its ionizing power. Below is a table summarizing the first-order rate constants (k) for the solvolysis of this compound in several solvent systems at 25°C.

| Solvent | k (s⁻¹) |

|---|---|

| 100% Ethanol (EtOH) | 1.68 x 10⁻⁵ |

| 80% Ethanol / 20% Water (80E) | 8.33 x 10⁻⁵ |

| 100% Methanol (MeOH) | 4.13 x 10⁻⁵ |

| 80% Methanol / 20% Water (80M) | 1.64 x 10⁻⁴ |

| 97% Trifluoroethanol / 3% Water (97T) | 1.13 x 10⁻⁴ |

| 70% Trifluoroethanol / 30% Water (70T) | 2.03 x 10⁻⁴ |

| 50% Trifluoroethanol / 50% Water (50T) | 3.05 x 10⁻⁴ |

| 100% Trifluoroethanol (TFE) | 3.08 x 10⁻⁵ |

| 90% Acetone (B3395972) / 10% Water (90A) | 2.35 x 10⁻⁵ |

| 80% Acetone / 20% Water (80A) | 8.00 x 10⁻⁵ |

| Acetic Acid (AcOH) | 1.30 x 10⁻⁶ |

The choice of solvent plays a critical role in the rate and mechanism of nucleophilic substitution reactions of this compound. Solvents can influence the stability of the reactants, the transition state, and the products, thereby altering the activation energy of the reaction.

The Winstein-Grunwald equation is a linear free energy relationship used to correlate the solvolysis rates of substrates with the ionizing power (Y) and nucleophilicity (N) of the solvent. The extended form of the equation is given by:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent's ionizing power.

Y is the solvent ionizing power parameter.

l is the sensitivity of the substrate to the solvent's nucleophilicity.

N is the solvent nucleophilicity parameter.

An analysis of the solvolysis of this compound using the extended Winstein-Grunwald equation yields values for m and l that provide insight into the reaction mechanism. For this compound, the correlation of its solvolysis rates with the Winstein-Grunwald equation gives an m value of approximately 0.66 and an l value of approximately 0.39.

The moderate m value suggests a significant degree of charge separation in the transition state, indicative of some carbocationic character. The positive l value confirms that the reaction is sensitive to the nucleophilicity of the solvent, which is a characteristic of an SN2-like mechanism where the solvent participates in the rate-determining step. These values support a concerted SN2 mechanism with a transition state that is somewhat "loose," meaning there is considerable C-OTs bond breaking and a significant development of positive charge on the benzylic carbon before the complete formation of the new bond with the nucleophile.

While the standard Winstein-Grunwald analysis provides a robust framework for understanding solvent effects, more specialized solvent polarity scales have been developed to probe finer mechanistic details. The YΔ and Yneo scales, for instance, are derived from the solvolysis of substrates that are thought to react with significant charge delocalization or via pathways with anchimeric assistance.

A detailed analysis of the solvolysis of this compound specifically utilizing the YΔ and Yneo scales is not extensively documented in the current literature. The primary tool for dissecting the solvent effects in the reactions of this compound remains the extended Winstein-Grunwald equation with the standard Y and N parameters. Further research would be necessary to apply these specialized scales and to determine if they reveal additional nuances in the solvolysis mechanism of this compound.

Solvent Effects on Reaction Rates and Mechanisms

Analysis of Nucleophilic Solvent Assistance Phenomena

The solvolysis of this compound is a classic example where the role of the solvent extends beyond that of a simple medium, actively participating in the rate-determining step. This phenomenon, known as nucleophilic solvent assistance, is crucial in understanding the reaction mechanism. The extent of this participation is often evaluated using the extended Grunwald-Winstein equation, which dissects the solvent's effect into its ionizing power (Y) and its nucleophilicity (N). nih.gov

The equation is expressed as: log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent's ionizing power.

Y is the solvent ionizing power parameter.

l is the sensitivity of the substrate to the solvent's nucleophilicity.

N is the solvent nucleophilicity parameter.

For this compound, studies have shown that the 'l' value is not zero, indicating a degree of nucleophilic assistance from the solvent in the transition state. While the p-methyl group provides electronic stabilization to the developing carbocation, the reaction does not proceed through a purely SN1 mechanism in most solvents. Instead, it follows a borderline SN1/SN2 pathway where the solvent molecule provides backside nucleophilic push, stabilizing the transition state.

Research on a series of substituted benzyl tosylates has revealed a spectrum of transition states. For highly electron-donating substituents, the 'm' value is high and the 'l' value is low, indicating a more SN1-like character with significant charge development. Conversely, for electron-withdrawing substituents, the 'l' value becomes more significant, suggesting a greater degree of nucleophilic solvent assistance in a more SN2-like transition state. The p-methyl derivative sits (B43327) within this spectrum, exhibiting a mechanism where both solvent ionizing power and nucleophilicity play a role.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Substituted Benzyl Tosylates This table is illustrative and based on trends described in the literature. Actual values can vary with the specific set of solvents used for the correlation.

| Substituent | 'm' (Sensitivity to Ionizing Power) | 'l' (Sensitivity to Nucleophilicity) | Predominant Mechanism |

| p-Methoxy | ~0.9 | ~0.1 | SN1-like |

| p-Methyl | ~0.7 | ~0.3 | Borderline SN1/SN2 |

| H | ~0.6 | ~0.5 | Borderline SN1/SN2 |

| p-Chloro | ~0.5 | ~0.8 | SN2-like |

| p-Nitro | ~0.4 | ~1.0 | SN2-like |

The data in the table highlights that as the electron-donating ability of the para-substituent decreases, the demand for nucleophilic assistance from the solvent increases.

Ion-Pair Formation and Internal Return Mechanisms in Solvolysis

In the solvolysis of this compound, particularly in less nucleophilic and more highly ionizing solvents, the reaction can proceed through the formation of ion-pair intermediates. The initial step is the heterolysis of the carbon-oxygen bond to form an intimate ion pair, consisting of the p-methylbenzyl carbocation and the tosylate anion, held closely together by electrostatic forces.

R-OTs ⇌ R⁺OTs⁻ (Intimate Ion Pair)

This intimate ion pair can then undergo several transformations:

Solvent Attack: The solvent can attack the carbocationic center of the intimate ion pair to yield the solvolysis product.

Dissociation: The intimate ion pair can further separate to form a solvent-separated ion pair, where one or more solvent molecules are interposed between the cation and the anion. This species is more susceptible to solvent attack.

Internal Return: The tosylate anion in the intimate ion pair can re-attack the carbocationic center, reforming the covalent starting material. This process is known as internal return and can be detected by isotopic labeling studies. nih.govnih.gov

Studies on related systems have quantified the extent of internal return. For example, in the solvolysis of 1-(4-methylphenyl)-2,2,2-trifluoroethyl tosylate in 50/50 trifluoroethanol/water, it was found that the rate of internal return was significant, with the rate constant for internal return (k₋₁) being approximately 1.7 x 10¹⁰ s⁻¹. nih.govnih.gov This demonstrates that the ion pair intermediate is a discrete species with a finite lifetime, during which it can partition between product formation and return to the starting material.

The occurrence of internal return can have a significant impact on the observed rate of solvolysis (k_obs), as it represents a non-productive pathway that consumes the intermediate without leading to product. The true rate of ionization (k_ion) is the sum of the rate of solvolysis and the rate of internal return.

The stability of the p-methylbenzyl carbocation makes the formation of an ion pair a plausible pathway. The presence of the electron-donating methyl group helps to delocalize the positive charge, lowering the energy barrier to ionization.

Elimination Reactions

Beta-Elimination Pathways under Basic Conditions

While substitution reactions are predominant for this compound due to the stability of the benzylic carbocation and the absence of β-hydrogens on the benzylic carbon itself, understanding the principles of beta-elimination is crucial for substrates where this pathway is possible. For a tosylate to undergo a classic beta-elimination, there must be a hydrogen atom on a carbon atom adjacent (beta) to the carbon bearing the tosylate group. ucla.edu In the case of this compound itself, there are no such hydrogens.

However, if we consider a substituted analogue, such as 1-(p-tolyl)ethyl tosylate, which does have β-hydrogens, beta-elimination becomes a competing pathway, especially under the influence of a strong, non-nucleophilic base. The reaction would proceed via an E2 mechanism, where the base abstracts a proton from the β-carbon, and simultaneously, the electrons from the C-H bond move to form a C=C double bond, and the tosylate group departs. libretexts.org

The tosylate group is an excellent leaving group for elimination reactions because its negative charge is well-stabilized by resonance, making the p-toluenesulfonate anion a weak base. masterorganicchemistry.comlibretexts.org The general preference for elimination over substitution increases with the strength of the base and with steric hindrance at the α-carbon.

Thermodynamically Driven Eliminations to Form Unsaturated Systems

In cases where elimination is a viable pathway for tosylates, the regioselectivity of the reaction is often governed by thermodynamic principles, leading to the formation of the most stable unsaturated system. According to Zaitsev's rule, when multiple β-hydrogens are available for abstraction, the elimination will preferentially occur to form the more highly substituted, and therefore more thermodynamically stable, alkene. libretexts.orglibretexts.org

For example, in the elimination of 2-butyl tosylate, the major product is 2-butene (B3427860) over 1-butene (B85601) because the former is a more substituted and thus more stable alkene. This thermodynamic control is typical for E1 reactions, which proceed through a carbocation intermediate, and also for E2 reactions under thermodynamic control (e.g., using a small, strong base at elevated temperatures). masterorganicchemistry.com

Although not directly applicable to this compound itself, this principle is fundamental to the reactivity of tosylates in general. The formation of a conjugated system, if possible, is a powerful thermodynamic driving force. For instance, the elimination of a tosylate that leads to a double bond in conjugation with an aromatic ring would be highly favored.

Oxidative and Reductive Transformations

Oxidative Cleavage and Deprotection Strategies

The tosyl group is often employed as a protecting group for alcohols and amines in organic synthesis due to its stability under a wide range of conditions. wikipedia.org However, its removal, or deprotection, can be achieved through various reductive or, in specific contexts, oxidative strategies.

Reductive Cleavage: Reductive cleavage is a common method for the deprotection of tosylates. Reagents with high reduction potentials, such as sodium naphthalenide, can effectively cleave the C-O bond of tosylates to regenerate the corresponding alcohol. fiu.edu The mechanism is believed to involve a single electron transfer (SET) from the reducing agent to the tosylate, leading to fragmentation into a radical and the tosylate anion. A second SET to the radical followed by protonolysis yields the final product. Other reductive methods include the use of samarium(II) iodide (SmI₂) or Red-Al. wikipedia.org

Oxidative Strategies: Direct oxidative cleavage of the tosylate group itself is not a standard transformation. However, in the broader context of benzyl-containing compounds, oxidative methods are often used for deprotection. Benzyl ethers, which are structurally analogous to the benzyl portion of this compound, can be cleaved oxidatively. acs.org For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the aromatic ring. researchgate.netmpg.de These reactions proceed via hydride abstraction from the benzylic position.

While the tosylate group itself is not typically removed via oxidation, the benzylic position of this compound could theoretically be susceptible to oxidation under certain conditions, potentially leading to the formation of p-tolualdehyde. However, this is not a standard deprotection strategy for the tosyl group. The primary focus for removing a tosyl group from a benzylic position would be through nucleophilic substitution or reductive cleavage.

Hydrogen Transfer Reactions Utilizing p-Methylbenzyl Alcohol

While direct hydrogen transfer reactions utilizing this compound are not prominently documented, the precursor alcohol, p-methylbenzyl alcohol, can serve as a hydrogen donor in catalytic transfer hydrogenation reactions. In these processes, the alcohol transfers a hydrogen molecule to an acceptor, often facilitated by a metal catalyst. For instance, benzyl alcohol and its derivatives are recognized for their hydrogen-donating capabilities in the presence of catalysts like ruthenium(II) complexes, where they can reduce aliphatic aldehydes to their corresponding alcohols. researchgate.net Similarly, palladium catalysts with formic acid have been effectively used in the catalytic transfer hydrogenolysis of benzylic alcohols. researchgate.net The efficiency of benzyl alcohol as a hydrogen donor is notable in the reduction of various aldehydes and ketones.

This reactivity is pertinent to this compound as it is commonly synthesized from p-methylbenzyl alcohol. The tosylate group is an excellent leaving group, making the benzylic position susceptible to nucleophilic attack and other transformations, which are generally more common than its participation in hydrogen transfer reactions.

Organometallic and Cross-Coupling Reactions

This compound serves as a valuable electrophile in a variety of organometallic and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The tosylate group's stability and reactivity make it a suitable alternative to halides in these transformations. unistra.fr

Palladium-Catalyzed Reactions for Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and tosylates are increasingly used as coupling partners. unistra.fr

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or sulfonates. organic-chemistry.org Aryl and vinyl tosylates have been successfully coupled with boronic acids and their derivatives using specialized palladium catalyst systems. nih.govorganic-chemistry.org For instance, catalyst systems based on bulky, electron-rich biarylphosphine ligands have shown high efficacy in coupling aryl tosylates with a wide range of boronic acids, including those that are sterically hindered or electron-rich. nih.govorganic-chemistry.org These reactions often tolerate a broad array of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or sulfonate with an alkene. wikipedia.orgthermofisher.com While aryl and vinyl halides are the most common substrates, the use of tosylates has been developed. researchgate.net The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is a key method for forming substituted alkenes. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or sulfonate. wikipedia.org The use of aryl tosylates as electrophiles is advantageous due to their stability and the accessibility of their phenol (B47542) precursors. sci-hub.ru Efficient catalyst systems have been developed for the Sonogashira coupling of aryl tosylates, which in some cases proceed without the need for a copper(I) co-catalyst that can sometimes inhibit the reaction. sci-hub.ruorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides or sulfonates. wikipedia.org The development of specialized palladium catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, has enabled the efficient amination of aryl tosylates with a variety of amines, including primary and secondary amines, and anilines. nih.govorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions with Tosylates

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand Examples |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents | Biaryls, Substituted Alkenes | Pd(OAc)₂, Biarylphosphine ligands (e.g., XPhos) nih.gov |

| Heck Reaction | Alkenes | Substituted Alkenes | Palladium Acetate, Triphenylphosphine researchgate.net |

| Sonogashira Coupling | Terminal Alkynes | Aryl/Vinyl Alkynes | Pd(TFA)₂, CyPF-tBu sci-hub.ru |

| Buchwald-Hartwig Amination | Amines, Anilines | Aryl Amines | Pd-PEPPSI-IPr((NMe₂)₂) organic-chemistry.org |

Photochemical Reactivity and Cycloaddition Processes

The photochemical reactivity of benzyl derivatives, including tosylates, often involves the cleavage of the benzylic C-O bond upon absorption of UV light. The photolysis of benzyl compounds like chlorides, bromides, and acetates in alcoholic solvents can lead to both solvolysis products and products derived from non-ionic, radical mechanisms. rsc.org This suggests that the photolysis of this compound could generate a p-methylbenzyl carbocation or a p-methylbenzyl radical, depending on the reaction conditions and the wavelength of light used. harvard.edu

The formation of such reactive intermediates opens pathways for subsequent reactions. For example, a photogenerated carbocation could be trapped by a nucleophilic solvent or participate in rearrangement or elimination reactions. A radical intermediate could undergo dimerization, abstraction, or addition reactions.

Information specifically detailing the participation of this compound in cycloaddition processes is scarce. However, the photochemical generation of reactive species from tosylates could theoretically enable their participation in cycloaddition reactions if a suitable unsaturated partner is present, although this is not a commonly reported transformation for this specific compound. The focus of photochemical studies on similar systems is often on the generation of radicals or cations and their subsequent simple trapping reactions rather than complex cycloadditions. rsc.org

Mechanistic Investigations and Elucidation

Carbocation Intermediates and Their Stability in Benzylic Systems

Reactions involving p-Methylbenzyl tosylate often proceed through the formation of a carbocation intermediate, the p-methylbenzyl carbocation. The stability of this intermediate is a key factor influencing the reaction rate and mechanism. Carbocations are stabilized by two primary electronic effects: the inductive effect and resonance (including hyperconjugation). vedantu.comyoutube.com

In the case of the p-methylbenzyl carbocation, the positive charge on the benzylic carbon is delocalized into the aromatic ring through resonance, which significantly stabilizes the carbocation. vedantu.com The presence of the methyl group in the para position further enhances this stability. The methyl group is an electron-donating group and stabilizes the adjacent positive charge through two mechanisms:

Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds towards the positively charged carbon, helping to disperse the positive charge. vedantu.com

Hyperconjugation: This is a more significant stabilizing interaction where the sigma electrons of the C-H bonds of the methyl group overlap with the empty p-orbital of the carbocation. doubtnut.comsarthaks.com This delocalization of electrons, sometimes referred to as "no-bond resonance," further stabilizes the carbocation. doubtnut.comsarthaks.com

The stability of the p-methylbenzyl carbocation is greater than that of the unsubstituted benzyl (B1604629) carbocation due to the additional stabilization provided by the p-methyl group. doubtnut.comsarthaks.com This increased stability makes this compound more reactive towards reactions that proceed via a carbocation intermediate, such as S_N1 reactions. chemistrysteps.commasterorganicchemistry.com For instance, the p-methoxybenzyl carbocation is even more stable than the p-methylbenzyl carbocation because the methoxy (B1213986) group provides stabilization through the stronger +M (mesomeric) effect, which outweighs the hyperconjugative effect of the methyl group. quora.com

The general order of carbocation stability, which dictates the feasibility of their formation as intermediates, is a crucial concept. Generally, tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations, due to the increasing number of alkyl groups that can donate electron density. vedantu.comyoutube.com The benzyl carbocation is notably stable due to resonance, and its stability is often comparable to or greater than that of a tertiary carbocation. vedantu.com

Table 1: Relative Stability of Selected Carbocations

| Carbocation | Stabilizing Factors | Relative Stability |

| p-Methylbenzyl | Resonance, Hyperconjugation, Inductive Effect | High |

| Benzyl | Resonance | Moderate to High |

| Tertiary Butyl | Hyperconjugation, Inductive Effect | Moderate |

| Isopropyl (Secondary) | Hyperconjugation, Inductive Effect | Low |

| Ethyl (Primary) | Hyperconjugation, Inductive Effect | Very Low |

Transition State Structures and Characterization

The transition state is a fleeting, high-energy arrangement of atoms that exists as the reactants transform into products. Its structure provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. For reactions of this compound, particularly solvolysis, the nature of the transition state can vary significantly depending on the solvent and other reaction conditions.

The solvolysis of benzyl tosylates is a classic system for studying the spectrum of S_N1 and S_N2 reaction mechanisms. oup.comoup.com An S_N1 reaction proceeds through a carbocation intermediate and has a transition state with significant charge separation, resembling the carbocation. An S_N2 reaction, on the other hand, is a concerted process where the nucleophile attacks as the leaving group departs, and the transition state involves a pentacoordinate carbon atom. youtube.com

For this compound, which has an electron-donating substituent, the solvolysis reaction tends to proceed through a mechanism with significant S_N1 character. oup.com This means the transition state is highly polarized, with considerable C-OTs bond cleavage and positive charge development on the benzylic carbon. The use of the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power (Y) and solvent nucleophilicity (N), is a powerful tool for characterizing transition states. acs.org For this compound, a high sensitivity to solvent ionizing power (a large m value) and a low sensitivity to solvent nucleophilicity (a small l value) would be expected, consistent with a transition state that is close to a carbocation intermediate. oup.comacs.org

Studies have shown that for the solvolysis of substituted benzyl tosylates, there is a continuous variation in the transition state structure. acs.org For highly activated substrates like this compound, the transition state lies towards the S_N1 end of the spectrum. oup.com In contrast, for deactivated substrates (with electron-withdrawing groups), the transition state shifts towards the S_N2 end, with a greater degree of nucleophilic participation from the solvent. oup.com

It's important to note that even in reactions with a high degree of S_N1 character, the leaving group may not have fully departed in the transition state, leading to the concept of an "ion-pair" intermediate. This is a species where the carbocation and the leaving group are still closely associated.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of the transition state. nih.govcore.ac.uk The KIE is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (e.g., k_H/k_D).

In the context of this compound reactions, KIEs can be used to determine the extent of bond breaking in the transition state of the rate-determining step. For example, a primary deuterium (B1214612) KIE (where a hydrogen on the benzylic carbon is replaced by deuterium) can distinguish between S_N1 and S_N2 mechanisms.

In a pure S_N1 reaction, the rate-determining step is the formation of the carbocation, which involves the breaking of the C-OTs bond. The C-H bond at the benzylic carbon is not broken in this step, so a small or negligible primary KIE would be expected.

In a pure S_N2 reaction, the nucleophile attacks the benzylic carbon in the rate-determining step. This leads to a change in hybridization at the carbon from sp3 to a more sp2-like geometry in the transition state. This change in bonding can result in a small inverse KIE (k_H/k_D < 1) or a small normal KIE (k_H/k_D > 1), depending on the specific transition state structure.

Secondary KIEs can also provide valuable information. For instance, an α-secondary deuterium KIE (deuterium at the reaction center) is sensitive to changes in hybridization. For an S_N1 reaction, the hybridization changes from sp3 in the reactant to sp2 in the carbocation intermediate. This typically results in a normal KIE of around 1.10-1.15. For an S_N2 reaction, the change in hybridization is less dramatic, leading to a KIE closer to unity.

Furthermore, heavy atom KIEs, such as using isotopes of sulfur in the tosylate group (³²S/³⁴S), can directly probe the breaking of the C-S bond in the leaving group. acs.org A significant sulfur KIE would indicate that the C-OTs bond is breaking in the rate-determining step, which is characteristic of both S_N1 and S_N2 mechanisms. The magnitude of the KIE can provide further details about the transition state structure. acs.orgprinceton.edu

Experimental Probes for Reaction Pathway Analysis

Several experimental techniques are employed to analyze the reaction pathways of this compound and related compounds. These methods provide evidence for the involvement of specific intermediates and help to distinguish between different mechanistic possibilities.

Product Analysis: The nature and distribution of the products formed in a reaction are fundamental indicators of the reaction mechanism. In solvolysis reactions, the formation of substitution products (from attack by the solvent) and elimination products can occur. masterorganicchemistry.com For this compound, which forms a relatively stable carbocation, the possibility of rearrangement is a key consideration, although less likely than with other systems that can form more stable carbocations through rearrangement. manifoldapp.org In reactions with chiral starting materials, the stereochemistry of the products can differentiate between S_N1 (racemization) and S_N2 (inversion of configuration) pathways. libretexts.orgwhiterose.ac.uk

Solvent Effects: As discussed earlier, the rate of solvolysis of this compound is highly sensitive to the ionizing power of the solvent. oup.comacs.org By systematically varying the solvent composition and analyzing the resulting rate changes using tools like the Grunwald-Winstein equation, one can quantify the degree of charge separation in the transition state and the extent of nucleophilic assistance from the solvent. oup.comacs.orgnih.gov

Trapping Experiments: In situations where a carbocation intermediate is suspected, the addition of a potent nucleophile (a "trap") that is different from the solvent can lead to the formation of a new product derived from the capture of the carbocation. The detection of this "trapped" product provides direct evidence for the existence of the carbocation intermediate.

Spectroscopic Studies: In some cases, it may be possible to directly observe the carbocation intermediate using spectroscopic techniques such as NMR spectroscopy, particularly under superacid conditions where the carbocation is long-lived. While direct observation of the p-methylbenzyl carbocation under typical solvolysis conditions is unlikely due to its short lifetime, these studies on stable analogues provide invaluable information about the structure and properties of such intermediates.

By combining the results from these various experimental probes, a detailed picture of the reaction mechanism of this compound can be constructed, providing a deeper understanding of its chemical behavior.

Advanced Applications in Complex Organic Synthesis

As a Versatile Synthetic Intermediate

The reactivity of p-methylbenzyl tosylate makes it an excellent electrophile for the introduction of the p-methylbenzyl group into a wide array of organic structures. The tosylate anion is highly stable, facilitating its displacement by even weak nucleophiles under relatively mild conditions, typically following an SN2 pathway. wikipedia.orgresearchgate.net

This compound is frequently used to synthesize p-methylbenzyl ethers from both alcohols (alkoxy compounds) and phenols (aryloxy compounds). This transformation is typically achieved through the Williamson ether synthesis, a robust and widely applicable method. wikipedia.orgmasterorganicchemistry.com The reaction involves the deprotonation of an alcohol or phenol (B47542) with a suitable base, such as sodium hydride (NaH), to form a nucleophilic alkoxide or phenoxide. This nucleophile then displaces the tosylate group from this compound in an SN2 reaction. libretexts.orglibretexts.org The choice of a primary benzylic tosylate ensures that the reaction proceeds efficiently, with minimal risk of competing elimination reactions. wikipedia.org

Table 1: Synthesis of Alkoxy and Aryloxy Compounds using this compound Data is representative of the Williamson ether synthesis.

| Substrate | Base | Solvent | Product |

|---|---|---|---|

| Cyclohexanol | NaH | THF | 1-(p-Methylbenzyloxy)cyclohexane |

| Phenol | K₂CO₃ | DMF | 1-(p-Methylbenzyloxy)-4-methylbenzene |

The synthesis of organofluorine compounds is of great interest, particularly in medicinal chemistry and materials science. nih.gov Tosylates serve as common precursors for the introduction of fluorine via nucleophilic substitution. For instance, 2-fluoroethyl azide can be prepared through the displacement of the corresponding tosylate with sodium azide. rsc.org While direct fluorination by displacing a tosylate with a fluoride salt can be challenging, specialized reagents and conditions have been developed for such transformations.

Furthermore, fluorinated analogues of tosylates are themselves valuable synthetic intermediates. The automated synthesis of [¹⁸F]fluoro-[di-deutero]methyl tosylate highlights the utility of fluorinated tosylates in radiochemistry for positron emission tomography (PET). nih.gov By analogy, a pre-fluorinated p-methylbenzyl alcohol could be converted into a fluorinated this compound, which would then serve as a reagent to introduce a fluorinated benzyl (B1604629) moiety into target molecules.

This compound is an effective precursor for the synthesis of nitrogenous compounds. The tosylate group is readily displaced by the azide anion (N₃⁻), a potent nucleophile. researchgate.net This reaction, typically carried out with sodium azide in a polar aprotic solvent like DMF, provides a high-yielding route to p-methylbenzyl azide. rsc.org

The resulting azide is a stable and versatile intermediate that can be subsequently converted into a primary amine. A common and efficient method for this transformation is the reduction of the azide, for example, using lithium aluminum hydride (LiAlH₄) or through a Staudinger reaction followed by hydrolysis. libretexts.org This two-step sequence provides a reliable method for synthesizing p-methylbenzylamine from the parent tosylate, avoiding the potential over-alkylation issues associated with direct amination of alkyl halides or tosylates. libretexts.org Alternatively, direct displacement of the tosylate by a primary amine can be used to synthesize secondary amines. rsc.org

Table 2: Synthesis of Nitrogen-Containing Compounds from this compound Data is based on established synthetic transformations for tosylates.

| Reagent(s) | Solvent | Intermediate Product | Final Product (after reduction) |

|---|---|---|---|

| 1. NaN₃ | DMF | p-Methylbenzyl azide | p-Methylbenzylamine |

Role in Protecting Group Chemistry

In multistep synthesis, the temporary protection of reactive functional groups is a critical strategy. The p-methylbenzyl (MBn) group, an analogue of the widely used benzyl (Bn) and p-methoxybenzyl (PMB) groups, serves as an effective protecting group for alcohols. acs.orghighfine.com

The introduction of the p-methylbenzyl (MBn) ether protecting group onto an alcohol is typically accomplished using this compound. acs.org The reaction follows the Williamson ether synthesis pathway, where the alcohol is treated with a strong base like sodium hydride to form the corresponding alkoxide, which then reacts with this compound. highfine.com The MBn group is valued for its stability under a wide range of reaction conditions, including those that are acidic or basic, making it a robust choice for protecting hydroxyl groups during subsequent synthetic transformations. acs.org

A key advantage of the MBn group is its utility in orthogonal deprotection strategies, which allow for the selective removal of one protecting group in the presence of others. acs.orgbham.ac.uk The deprotection of the MBn group can be achieved under conditions that leave other common protecting groups, such as the standard benzyl (Bn) group, intact.

Research has shown that the MBn group can be cleaved selectively using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). acs.orgnih.gov This oxidative cleavage is effective for MBn ethers while leaving Bn ethers untouched under the same conditions. Conversely, the MBn group is stable to reagents like ceric ammonium nitrate (CAN), which are commonly used to remove the p-methoxybenzyl (PMB) group. nih.govfigshare.com This differential reactivity allows for the sequential deprotection of PMB, MBn, and Bn groups within the same molecule, providing chemists with significant strategic flexibility. nih.gov Like the standard benzyl group, the MBn group can also be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C). acs.orguwindsor.ca

Table 3: Orthogonal Deprotection of Benzyl-Type Protecting Groups

| Protecting Group | Reagent for Selective Cleavage | Stability Towards Other Reagents |

|---|---|---|

| p-Methoxybenzyl (PMB) | Ceric Ammonium Nitrate (CAN) or DDQ | Cleaved |

| p-Methylbenzyl (MBn) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Stable to CAN nih.gov |

| Benzyl (Bn) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to DDQ (under conditions that cleave MBn) nih.gov |

Application in Oligosaccharide Synthesis and Related Biomolecule Construction

In the complex field of oligosaccharide synthesis, the assembly of monosaccharide units requires a sophisticated protecting group strategy. This involves the use of multiple hydroxyl-protecting groups that can be selectively removed at different stages of the synthesis without affecting others—a concept known as orthogonality. The p-methylbenzyl (MBn) ether finds a specific niche in this strategy, providing an additional layer of selectivity that complements the more common benzyl (Bn) and p-methoxybenzyl (PMB) ethers.

The primary utility of the MBn group in carbohydrate chemistry stems from its distinct reactivity towards oxidative cleavage agents. Research has demonstrated a practical method for the removal of MBn protection on alcohols by treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov Crucially, this reaction can be performed selectively; when a molecule contains both benzyl and MBn ethers, DDQ preferentially cleaves the MBn group. nih.gov

Furthermore, the MBn group exhibits orthogonality with the PMB group. The PMB ether can be chemoselectively removed in the presence of an MBn ether using ceric ammonium nitrate (CAN). nih.gov The MBn group itself is tolerant to CAN. This three-tiered system of Bn, MBn, and PMB ethers, each removable under specific oxidative or reductive conditions, provides synthetic chemists with enhanced flexibility for planning the synthesis of complex, highly branched oligosaccharides and other biomolecules. nih.gov

This orthogonal relationship allows for a graduated lability among benzyl-type protecting groups, which is essential for the sequential unmasking of hydroxyl groups during a glycosylation campaign. For instance, a synthetic strategy might employ Bn groups as permanent protection (removed at the final stage via hydrogenolysis), PMB groups to unmask a hydroxyl for an early-stage glycosylation, and MBn groups to unmask a different position for a mid-synthesis elongation.

| Protecting Group | Abbreviation | Selective Deprotection Reagent | Conditions | Stability of Other Groups |

|---|---|---|---|---|

| Benzyl | Bn | H₂, Pd/C | Hydrogenolysis | MBn and PMB are also cleaved |

| p-Methylbenzyl | MBn | DDQ | Oxidative | Stable: Bn; Cleaved: PMB |

| p-Methoxybenzyl | PMB | CAN or DDQ | Oxidative | Stable: MBn (with CAN); Bn (slower reaction with DDQ) |

Contribution to Natural Product Synthesis and Analogues

The synthesis of complex natural products often requires navigating a landscape of multiple reactive functional groups, demanding highly selective and mild reaction conditions. Protecting groups are indispensable in these multi-step sequences. While the p-methoxybenzyl (PMB) group is frequently employed in natural product synthesis due to the mild oxidative conditions for its removal, the application of the p-methylbenzyl (MBn) group is less commonly documented in completed total syntheses.

The logic for its application can be inferred from strategies involving PMB ethers. In many syntheses, a PMB ether is used to temporarily protect a hydroxyl group while transformations are carried out elsewhere, and is then removed with DDQ or CAN to allow for late-stage functionalization. In a hypothetical scenario where a molecule also contains a sensitive benzyl ether that might be slowly degraded by DDQ, the MBn group would be a superior choice. Its more facile cleavage with DDQ compared to a simple benzyl ether would allow for greater selectivity and higher yields. This fine-tuning of reactivity is critical in the final, often delicate, stages of a total synthesis.

While specific examples are sparse in the literature, the established principles of orthogonal protection suggest that this compound is a valuable reagent for introducing a protecting group that can enhance the synthetic chemist's control over complex molecular architectures, paving the way for more efficient and elegant syntheses of natural products and their analogues.

Integration in Biocatalytic Pathways for Synthetic Intermediates

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, prized for its high selectivity, mild reaction conditions, and green credentials. Enzymes such as lipases, esterases, and oxidoreductases are increasingly used to produce valuable synthetic intermediates. nih.govresearchgate.net

Currently, the integration of this compound or the corresponding p-methylbenzyl ethers into established biocatalytic pathways is not a widely reported area of research. The primary focus of enzymatic deprotection has often been on ester groups, such as methyl and benzyl esters, using hydrolases. nih.gov The enzymatic cleavage of the more robust ether linkage, particularly aryl-alkyl ethers, presents a greater challenge.

Despite the limited direct research, there is potential for future applications. Nature has evolved enzymes, known as etherases, that are capable of cleaving highly stable ether bonds, such as those found in lignin. nih.gov These enzymes, often dependent on co-factors like glutathione, demonstrate that biological systems can overcome the kinetic stability of ethers. It is conceivable that through enzyme discovery or protein engineering, a hydrolase or lyase could be developed to recognize and cleave the p-methylbenzyl ether from a substrate. Such a biocatalyst would offer a highly selective and environmentally benign method for deprotection, avoiding the use of stoichiometric chemical oxidants and their associated waste products.

Furthermore, biocatalysis could potentially be used in the synthesis of precursors. For instance, alcohol dehydrogenases are used in the production of benzyl alcohol from benzaldehyde. mdpi.com A similar enzymatic reduction could be envisioned for p-methylbenzaldehyde to produce p-methylbenzyl alcohol, a direct precursor for this compound. While still speculative, the convergence of synthetic chemistry and biotechnology opens promising avenues for the future integration of versatile protecting groups like MBn into sustainable biocatalytic processes.

Theoretical and Computational Chemistry Studies of P Methylbenzyl Tosylate

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like p-methylbenzyl tosylate at an electronic level. Through theoretical calculations, insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms can be gained, complementing experimental observations.

Catalysis Involving P Methylbenzyl Tosylate

Role in Homogeneous Catalysis

In the domain of homogeneous catalysis, p-Methylbenzyl tosylate primarily serves as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions, where the catalyst and reactants are in the same phase, are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are the most prominent examples of homogeneous catalysis involving benzyl (B1604629) tosylates. While specific studies focusing exclusively on this compound are not extensively detailed in readily available literature, the reactivity of benzyl tosylates in general provides a strong indication of its utility. For instance, in Suzuki-Miyaura coupling reactions, a palladium catalyst facilitates the reaction between an organoboron compound and an electrophile. Benzyl tosylates can serve as the electrophilic component, and it is through this type of reaction that this compound would participate.

The general mechanism for a palladium-catalyzed cross-coupling reaction involving a benzyl tosylate involves several key steps:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the benzyl tosylate to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-oxygen bond of the tosylate and results in the formation of a palladium(II) intermediate.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling). This involves the transfer of the organic group from the boron atom to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While comprehensive data tables for the specific use of this compound are scarce, the general effectiveness of palladium catalysts with various phosphine (B1218219) ligands for the coupling of aryl and benzyl tosylates is well-established.

Role in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. In the context of this compound, its primary role is as a reactant in alkylation reactions catalyzed by solid acids, such as zeolites.

Friedel-Crafts alkylation of aromatic compounds is a classic example where benzylating agents like this compound can be employed. Zeolites, with their well-defined pore structures and strong acid sites, are effective heterogeneous catalysts for such reactions. The benzylation of arenes with benzyl alcohol, a precursor to this compound, has been studied over various zeolite catalysts, such as H-beta zeolite. mdpi.com These studies demonstrate the principle of using benzylating agents in zeolite-catalyzed alkylations.

The reaction mechanism over a solid acid catalyst like a zeolite involves the following steps:

Activation of the Alkylating Agent: The this compound interacts with the Brønsted or Lewis acid sites on the zeolite surface. This interaction leads to the formation of a benzyl carbocation or a highly polarized complex.

Electrophilic Aromatic Substitution: The activated benzyl species then attacks the aromatic ring of the substrate (e.g., benzene (B151609) or toluene) in a classic electrophilic aromatic substitution mechanism.

Deprotonation: A proton is eliminated from the resulting arenium ion intermediate, regenerating the aromaticity of the ring and completing the alkylation. The proton is then available to activate another molecule of the alkylating agent.

The efficiency and selectivity of these reactions are influenced by the properties of the zeolite, such as its pore size, acidity, and the spatial distribution of its active sites. mdpi.com

Development of Metal-Free Catalytic Systems

The development of metal-free catalytic systems is a growing area of research aimed at reducing reliance on expensive and potentially toxic transition metals. In this context, this compound can serve as an electrophile in organocatalytic and other metal-free reactions.

One area where benzyl derivatives are utilized is in Friedel-Crafts type reactions. While traditionally catalyzed by Lewis acids, metal-free alternatives are being explored. For instance, strong Brønsted acids or organocatalysts can promote the alkylation of electron-rich arenes with benzylating agents. Although specific examples detailing the use of this compound in such systems are not widely reported, the underlying principles of activating a benzyl electrophile are applicable.

Another avenue for metal-free catalysis is through the use of diaryliodonium salts as arylating or benzylating reagents under metal-free conditions. nih.gov While not a direct use of this compound, these methodologies highlight the trend towards avoiding transition metals in C-C bond formation.

Organocatalytic α-alkylation of carbonyl compounds is another area where electrophiles like this compound could potentially be employed. Chiral amines or other organocatalysts can activate aldehydes or ketones to form nucleophilic enamines or enolates, which can then react with suitable electrophiles.

Considerations in Asymmetric Catalysis

Asymmetric catalysis aims to produce chiral molecules with a high degree of enantioselectivity. The involvement of this compound in asymmetric catalysis would typically be as a prochiral electrophile or as a reagent in a reaction catalyzed by a chiral catalyst.

The enantioselective alkylation of nucleophiles is a common strategy in asymmetric synthesis. For example, the asymmetric alkylation of enolates derived from ketones or esters with electrophiles like this compound can be achieved using a chiral catalyst. These catalysts can be chiral transition metal complexes or chiral organocatalysts.

The catalyst plays a crucial role in creating a chiral environment around the reactants, which directs the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer over the other.

While the broader field of asymmetric alkylation is well-developed, specific and detailed studies focusing on this compound as the electrophile are not readily found in the surveyed literature. However, the principles of asymmetric induction would apply. For example, in a transition metal-catalyzed asymmetric alkylation, a chiral ligand coordinated to the metal center would control the stereochemical outcome. In organocatalysis, a chiral amine or phase-transfer catalyst would be responsible for the enantioselectivity. mdpi.com

The successful application of this compound in asymmetric catalysis would depend on factors such as the nature of the chiral catalyst, the reaction conditions, and the specific nucleophile being used.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are being increasingly applied to the lifecycle of p-Methylbenzyl tosylate, aiming to reduce environmental impact through sustainable synthesis and innovative applications.

Synthesis: Traditional methods for synthesizing this compound often involve the use of hazardous solvents like dichloromethane (B109758) and bases such as pyridine (B92270). Modern approaches seek to replace these with more environmentally benign alternatives.

Sustainable Solvents: Research is exploring the replacement of volatile and toxic organic solvents with bio-based alternatives. Solvents like p-cymene, derived from citrus fruit processing, and Cyrene, produced from cellulose, are promising candidates that can reduce the environmental footprint of the synthesis. nsf.govmdpi.com

Catalytic and Amine-Free Methods: Innovations in catalysis offer pathways to milder and more efficient tosylation. An efficient method using water as a solvent, promoted by potassium hydroxide (B78521) (KOH) and a catalytic amount of a suitable amine, represents a significant advancement in green process chemistry. researchgate.net Furthermore, amine-free sulfonylation catalyzed by 4-methylpyridine (B42270) N-oxide provides a mild method applicable to base-sensitive substrates. organic-chemistry.org

Solvent-Free Conditions: Inspired by procedures for related compounds, solvent-free synthesis is another promising avenue. shodhsagar.com This approach minimizes waste by eliminating the solvent entirely, often relying on thermal or mechanical energy to drive the reaction.

Application: As an alkylating agent, this compound's utility in green chemistry is exemplified by its use in sustainable reaction media. A notable development is the use of aqueous sodium tosylate (NaTos) solutions for alkylation reactions. rsc.org In this system, the salt waste generated from typical alkylation reactions is repurposed as a hydrotrope-containing medium for subsequent reactions. This circular approach significantly improves the process's environmental factor by allowing the medium to be recycled multiple times without a significant loss in product yield. rsc.org

Table 1: Comparison of Traditional vs. Green Approaches for this compound Synthesis

| Feature | Traditional Method | Green Chemistry Approach |

| Solvent | Dichloromethane, Toluene | Water, p-Cymene, Cyrene, Solvent-Free |

| Base/Catalyst | Stoichiometric Pyridine, Triethylamine (B128534) | Catalytic Amines, 4-Methylpyridine N-oxide, KOH |

| Waste | Halogenated organic waste, Amine salts | Recyclable aqueous salt solutions, Minimal waste |

| Efficiency | Standard yields | Potentially higher yields and atom economy |

Discovery of Novel Reactivity Patterns

Recent investigations have revealed that this compound and its precursors can exhibit reactivity that deviates from classical expectations, providing new insights into reaction mechanisms and potential synthetic pathways.

Unexpected Chloride Formation: One of the most significant discoveries is the formation of p-methylbenzyl chloride as a major byproduct, or even the main product, during the intended synthesis of this compound from p-methylbenzyl alcohol and tosyl chloride. nih.govsemanticscholar.org

Mechanism: This unexpected transformation is believed to occur via a two-step process. First, the expected this compound is formed. Subsequently, the chloride ion, present in the reaction mixture as the hydrochloride salt of the amine base (e.g., triethylammonium (B8662869) hydrochloride), acts as a nucleophile, displacing the tosylate group. nih.gov The presence of the electron-donating p-methyl group on the benzene (B151609) ring stabilizes the intermediate benzylic carbocation, facilitating this nucleophilic substitution. nih.gov

Table 2: Product Distribution in the Reaction of p-Methylbenzyl Alcohol with Tosyl Chloride

| Reactants | Conditions | Expected Product | Observed Product(s) | Yield of Chloride | Reference |

| p-Methylbenzyl alcohol, Tosyl chloride | Triethylamine, DMAP, Dichloromethane | This compound | p-Methylbenzyl chloride | 34% | nih.gov |

Anomalous Solvolysis Behavior: The solvolysis of this compound has also been a subject of detailed mechanistic study. Kinetic analyses have shown that its reactivity does not always conform to simple models.

Transition State Variation: Studies using the extended Grunwald-Winstein equation to analyze solvolysis rates across various solvents show that this compound has a very low sensitivity to solvent nucleophilicity and a moderate sensitivity to solvent ionizing power. This suggests a transition state structure that is more complex than a simple SN1 or SN2 pathway would imply.

Solvent Effects: The solvolysis rates of benzyl (B1604629) tosylates with electron-donating groups, like p-methyl, show significant dispersion when plotted against standard solvent polarity scales. oup.com This behavior is attributed to complex and varying solvation interactions with the highly delocalized cationic center in the transition state, particularly in binary solvent mixtures. oup.com

Advanced Spectroscopic Characterization for Mechanistic Insights

To unravel the complex reactivity of this compound, researchers are turning to advanced spectroscopic and computational methods. These tools provide unprecedented detail about reaction intermediates, transition states, and kinetic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the desired tosylate and the unexpected chloride product. The chemical shift of the benzylic methylene (B1212753) protons (Ar-CH₂-X) is particularly diagnostic. For instance, in polymer systems, the signals for hydroxyl, tosyl, and chloride end-groups are clearly distinguishable, a principle that applies directly to monitoring the reaction of p-methylbenzyl alcohol. mdpi.com Kinetic studies using NMR can also follow the reaction progress in real-time to determine rate constants and observe the formation and decay of transient species.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are highly effective for monitoring reaction progress. ESI-MS can be used to identify intermediates and products in the reaction mixture, potentially allowing for the detection of the transient this compound as it is converted to the chloride. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. DFT can be used to model the reaction pathways for both tosylation and the subsequent chlorination. By calculating the energies of reactants, intermediates, transition states, and products, researchers can rationalize why the unexpected chloride formation is favorable under certain conditions. nih.gov These computational models can also help explain the complex solvent effects observed during solvolysis studies by detailing the specific interactions between the solvent molecules and the carbocationic transition state. acs.org

Q & A

Q. What are the key considerations for optimizing the synthesis of p-methylbenzyl tosylate?

The synthesis of p-methylbenzyl tosylate requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometric ratios. For instance, using TsCl (p-toluenesulfonyl chloride) with substituted benzyl alcohols may lead to unexpected products (e.g., chlorides instead of tosylates) depending on electronic effects . Optimization should include monitoring reaction progress via techniques like TLC or HPLC and adjusting parameters to favor tosylation over competing pathways. Evidence from solvolysis studies highlights that electron-donating groups (e.g., p-methyl) stabilize carbocation intermediates, promoting SN1 mechanisms, whereas electron-withdrawing groups may lead to alternative reaction pathways .

Q. How do substituents influence the reaction mechanism of this compound in solvolysis studies?

Substituents on the benzyl ring significantly impact reaction mechanisms. For p-methylbenzyl tosylate, the electron-donating methyl group stabilizes the carbocation intermediate, favoring an SN1 mechanism with ion-pair formation. This contrasts with electron-withdrawing substituents (e.g., m-Cl), which suppress carbocation formation, leading to SN2 displacement or alternative pathways like chlorination . Kinetic and isotopic labeling experiments are critical to distinguishing between mechanisms, as exchange with external tosylate anions occurs only at the ion-pair stage in SN1 reactions .

Q. What analytical methods are recommended for quantifying tosylate content in derivatives like this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used for precise quantification of tosylate ions. A validated method involves comparing peak responses of test and standard solutions, with acceptance criteria typically requiring tosylate content between 21–24% . For structural confirmation, techniques like FT-IR (to identify sulfonate groups) and NMR (to resolve methyl and aromatic protons) are essential. Gravimetric analysis may also complement these methods in purity assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using TsCl with substituted benzyl alcohols?

Contradictions arise due to competing pathways: tosylation vs. chlorination. For p-methylbenzyl alcohol, TsCl predominantly yields the tosylate under controlled conditions (low temperature, non-polar solvents). However, electron-withdrawing substituents or trace moisture may shift the equilibrium toward chlorination . To resolve discrepancies, researchers should:

Q. What strategies mitigate polymorphism-related solubility challenges in tosylate derivatives?

Polymorphism in tosylates (e.g., sorafenib tosylate) can lead to variable solubility and bioavailability. For p-methylbenzyl tosylate, strategies include:

- Screening for stable polymorphs via X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA).

- Employing co-crystallization or salt formation to enhance aqueous solubility.

- Using surfactants or lipid-based carriers in nanoparticle formulations to bypass crystalline limitations . Studies on sorafenib tosylate nanoparticles demonstrate that reducing particle size to <200 nm improves dissolution rates, a methodology applicable to other tosylates .

Q. How should researchers address inconsistent data in solvolysis or bioactivity studies of this compound?

Inconsistent data, such as variable reaction rates or biological activity, may stem from:

- Impurities in starting materials (e.g., residual solvents affecting kinetics).

- Environmental factors (humidity, light exposure) altering reaction pathways.

- Biological assay variability (e.g., cell line sensitivity). Mitigation involves:

- Rigorous purification protocols (recrystallization, column chromatography).

- Replication under controlled conditions (e.g., inert atmosphere).

- Statistical analysis (e.g., ANOVA) to identify outliers, as demonstrated in clinical trials for glycopyrronium tosylate, where outlier data centers were excluded to clarify efficacy trends .

Methodological Resources

- Synthesis Optimization : Use kinetic isotope effects (KIEs) and solvent polarity studies to elucidate mechanisms .

- Polymorphism Analysis : Combine XRPD, Raman spectroscopy, and solubility assays to characterize polymorphic forms .

- Data Validation : Apply sensitivity analyses and pre-specified statistical criteria to handle outliers, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro